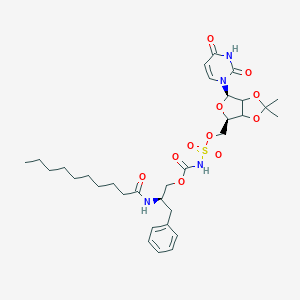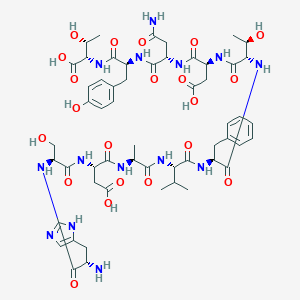![molecular formula C6Cl4N4 B118846 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine CAS No. 32980-71-5](/img/structure/B118846.png)
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
Overview
Description
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine is a heterocyclic compound that has garnered interest in the field of drug development due to its structural similarity to purines. This compound is particularly notable for its potential as a scaffold for the synthesis of purine mimetics, which are compounds that mimic the structure and function of purines in biological systems .
Mechanism of Action
Target of Action
It has been suggested that the compound could potentially act as a tyrosine kinase signal transduction inhibitor . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and proliferation .
Mode of Action
It is known that the compound can undergo sequential nucleophilic substitutions, leading to various tetrasubstituted pyrimido[5,4-d]pyrimidines . These reactions can be controlled to yield different substitution patterns .
Biochemical Pathways
Given its potential role as a tyrosine kinase inhibitor, it could be inferred that the compound might influence pathways related to cell growth and proliferation .
Result of Action
Some tetrasubstituted pyrimido[5,4-d]pyrimidines were tested as inhibitors of the cyclin-dependent kinase 1 complex (cyclin B/CDK1), but none of the compounds showed significant activity .
Action Environment
Biochemical Analysis
Biochemical Properties
These reactions can be controlled to yield structurally characterized compounds with different substitution patterns
Cellular Effects
It’s known that some tetrasubstituted pyrimido[5,4-d]pyrimidines were tested as inhibitors of the cyclin-dependent kinase 1 complex (cyclin B/CDK1), but none of the compounds showed significant activity
Molecular Mechanism
It’s known that the compound can undergo azide–tetrazole tautomerism in neutral organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine typically involves the chlorination of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine. This can be achieved using reagents such as phosphorus oxychloride, phosphorus trichloride, and chlorine gas . The reaction conditions often require low temperatures and relatively dilute solutions to control the critical first step of nucleophilic substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine undergoes several types of chemical reactions, including nucleophilic substitution, azidation, and tautomerism. The compound can be sequentially substituted with nucleophiles to form tetrasubstituted derivatives with different substitution patterns (abab, abac, abcd) .
Common Reagents and Conditions
Common reagents used in these reactions include amine nucleophiles, azides, and various solvents. The reaction conditions often involve low temperatures and careful addition of reagents to control the substitution process .
Major Products Formed
The major products formed from these reactions are tetrasubstituted pyrimido[5,4-d]pyrimidines, which can be structurally characterized by techniques such as NMR and X-ray crystallography .
Scientific Research Applications
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine has several scientific research applications:
Comparison with Similar Compounds
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine can be compared with other pyrimido[5,4-d]pyrimidine derivatives, such as:
2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine: A precursor in the synthesis of the tetrachloro derivative.
2,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine: An energetic compound with applications in materials science.
Properties
IUPAC Name |
2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl4N4/c7-3-1-2(12-6(10)13-3)4(8)14-5(9)11-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKFHUMDHRWWES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=NC(=N1)Cl)Cl)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186618 | |
| Record name | Tetrachloropyrimido(5,4-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32980-71-5 | |
| Record name | 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32980-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrachloropyrimido(5,4-d)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032980715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32980-71-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrachloropyrimido(5,4-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrachloropyrimido[5,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine a useful starting material for synthesizing biologically active compounds?
A: This compound possesses four chlorine atoms that are susceptible to nucleophilic substitution reactions. [, , ] This allows for the controlled, stepwise introduction of various substituents at the 2, 4, 6, and 8 positions, enabling the creation of diverse pyrimido[5,4-d]pyrimidine derivatives. [, , ] This structural flexibility is particularly valuable for developing purine mimetics and exploring structure-activity relationships in drug discovery. [, ]
Q2: How can the sequential nucleophilic substitution of this compound be controlled to achieve specific substitution patterns?
A: Research indicates that reaction conditions play a crucial role in controlling the substitution pattern. [, , ] Factors like temperature, concentration, and the order of nucleophile addition influence the regioselectivity of the reaction. For instance, using low temperatures, dilute solutions, and carefully controlling the addition of amine nucleophiles can lead to specific substitution patterns like abab, abac, or abcd. []
Q3: What insights have crystal structure analyses provided regarding the structure and interactions of pyrimido[5,4-d]pyrimidine derivatives?
A: Crystallographic studies of these compounds, including this compound itself, reveal the presence of extensive intermolecular nitrogen-chlorine donor-acceptor interactions. [] These interactions contribute to the formation of layered structures or herringbone arrangements in the solid state, influencing the compound's physical properties. [] Additionally, single-crystal X-ray diffraction analysis helped confirm the structures of specific derivatives, such as 4-amino-6-chloro-8-[(2,3-O-isopropylidene-β-D-ribofuranosyl)amino]pyrimido[5,4-d]pyrimidine. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)




![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B118788.png)
![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile](/img/structure/B118793.png)





